N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-22-16-14-21(15-17-22)27-28-23(20(3)34-27)18-29(24-11-7-8-12-25(24)32-4)35(30,31)26-13-9-6-10-19(26)2/h6-17H,5,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKHLRRENXOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine hydrate with a suitable diketone or β-keto ester.
Fusing the Pyrrole Ring: The pyrazole ring is then fused with a pyrrole ring using a cyclization reaction. This step often requires the use of strong acids or bases as catalysts.
Introduction of Substituents: The various substituents (ethoxypropyl, methyl, phenyl, and thienyl groups) are introduced through a series of substitution reactions. Each substituent requires specific reagents and conditions, such as alkyl halides for alkylation or aryl halides for arylation.
Final Coupling: The final step involves coupling the substituted pyrazole-pyrrole compound with a carboxamide group. This step typically requires the use of coupling agents such as carbodiimides or phosphonium salts.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl/H₂O, reflux):
Yields 2-methylbenzene-1-sulfonic acid and the corresponding amine derivative. -
Basic Hydrolysis (NaOH/EtOH, Δ):
Produces sulfonate salts and free amines, with reaction rates dependent on electron-withdrawing effects of substituents .
Oxazole Ring Reactivity
The 1,3-oxazole ring participates in electrophilic substitutions and ring-opening reactions:
The 5-methyl group sterically hinders C-5 reactivity, directing substitutions to C-2 and C-4 .
Electrophilic Aromatic Substitution (EAS)
The ethoxyphenyl and methoxyphenyl groups undergo EAS:
Methoxy groups enhance para-directing effects, while ethoxy groups increase electron density for faster reactions .
Stability Under Oxidative Conditions
The compound shows limited stability toward strong oxidizers:
-
Oxidation of Methyl Groups (KMnO₄/H₂O, Δ):
Converts 2-methylbenzene to carboxylic acid derivatives. -
Oxazole Ring Degradation (H₂O₂/AcOH):
Forms imine and ketone fragments .
Comparative Reactivity Table
| Functional Group | Reaction Susceptibility | Dominant Pathway |
|---|---|---|
| Sulfonamide | High (hydrolysis) | Acid/base-catalyzed cleavage |
| 1,3-Oxazole | Moderate | Electrophilic substitution |
| Aryl ethers (O-alkyl) | Low | EAS at activated positions |
| Methyl substituents | Low | Oxidation under harsh conditions |
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated its effectiveness against multiple human tumor cell lines, including lung and breast cancer cells, with low micromolar GI50 levels (growth inhibition) .
2. Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in physiological processes. Compounds similar to N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide have demonstrated nanomolar potency against human carbonic anhydrase II (hCA II), which suggests potential therapeutic applications in conditions where CA modulation is beneficial .
3. Antimicrobial Activity
This compound may also possess antimicrobial properties by mimicking p-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This mechanism contributes to its effectiveness as an antibiotic, making it a candidate for further investigation in the field of infectious diseases .
4. Anti-inflammatory Effects
The compound's structure allows it to exert anti-inflammatory effects through the inhibition of c-Jun N-terminal kinases (JNKs). These kinases are implicated in inflammatory responses and apoptosis, suggesting that this compound could be useful in treating inflammatory diseases .
Case Studies
Several studies highlight the potential applications of this compound:
Case Study 1: Anticancer Activity Assessment
A study conducted on the NCI-60 cell line panel demonstrated that derivatives of this compound showed remarkable activity against various cancer types, including lung and ovarian cancers, with GI50 values ranging from 1.9 to 3.0 μM .
Case Study 2: Enzyme Inhibition Studies
Research evaluating the inhibitory effects on human carbonic anhydrase II revealed that this compound exhibited potent inhibition, highlighting its potential as a therapeutic agent for conditions like glaucoma and epilepsy where CA modulation is beneficial .
Mechanism of Action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and mode of interaction. For example, it could inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact mechanism would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
Penthiopyrad: A fungicide with a similar pyrazole-carboxamide structure, known for its activity against plant pathogens.
Thienylcarboxamide Derivatives: Compounds with thienyl and carboxamide groups, which exhibit various biological activities, including enzyme inhibition and antimicrobial properties.
Phenylpyrazole Derivatives: Compounds with phenyl and pyrazole groups, which are used in pharmaceuticals and agrochemicals for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 441.53 g/mol
Structural Features
The compound features an oxazole ring, which is often associated with various biological activities. The presence of sulfonamide and multiple aromatic rings contributes to its potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds featuring oxazole and sulfonamide moieties exhibit significant antitumor effects. A study highlighted that derivatives with similar structural frameworks showed moderate to high potency against various cancer cell lines. For instance, compounds with substituted phenyl groups demonstrated enhanced activity due to improved binding affinity to target proteins involved in tumor progression .
Antimicrobial Properties
Several studies have evaluated the antimicrobial properties of related compounds. For example, derivatives containing oxazole rings were tested against a range of bacterial and fungal strains, showing promising inhibitory effects. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of conventional antibiotics, suggesting their potential as novel antimicrobial agents .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the mechanism of action of such compounds. The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, certain derivatives were shown to inhibit RET kinase activity, which is implicated in various cancers .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of sulfonamide derivatives and assessed their cytotoxicity against human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 5 µM against breast cancer cells, demonstrating significant potential for further development .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, a set of oxazole-containing compounds was tested against Gram-positive and Gram-negative bacteria. The compound showed an MIC of 12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard treatments .
Table 1: Summary of Biological Activities
| Activity Type | Result Description | Reference |
|---|---|---|
| Antitumor | IC50 = 5 µM (breast cancer) | |
| Antimicrobial | MIC = 12 µg/mL (S. aureus) | |
| Enzyme Inhibition | Moderate inhibition of RET kinase |
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | IC50/MIC Value |
|---|---|---|
| N-(4-trifluoromethylphenyl) derivative | Antitumor | IC50 = 3 µM |
| Benzamide derivative | Antimicrobial | MIC = 10 µg/mL |
Q & A
Q. What interdisciplinary approaches enhance mechanistic studies?
- Metabolomics: Track downstream metabolic changes (e.g., ATP depletion in cancer cells) via LC-MS.
- Molecular Dynamics Simulations: Model ligand-target binding kinetics under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
